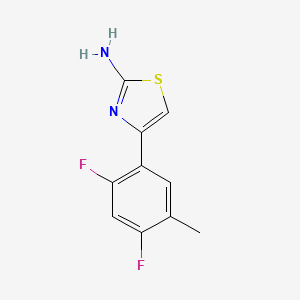
4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8F2N2S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which is known for its versatile biological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and clinical implications.
The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For this compound, key mechanisms include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that thiazole compounds can induce apoptosis in cancer cells. The specific compound has demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating significant potency in inhibiting cell growth .
- Modulation of Enzyme Activity : Thiazoles are known to affect various enzymes involved in cancer metabolism and drug resistance. This compound may interact with P-glycoprotein (P-gp), a key player in drug efflux mechanisms, thereby enhancing the efficacy of co-administered chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity. The presence of fluorine atoms and a methyl group on the phenyl ring enhances the compound's lipophilicity and receptor binding affinity. Research indicates that:
- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been correlated with increased anti-proliferative activity against cancer cells .
- Methyl Group Influence : The methyl group at the 5-position on the phenyl ring contributes to the overall electronic properties of the molecule, affecting its interaction with biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells with IC50 values in the low micromolar range .
Antimicrobial Properties
In addition to anticancer effects, thiazole derivatives have exhibited antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various assays, indicating its potential as an antimicrobial agent.
| Activity | Cell Line/Organism | IC50 Value (µM) |
|---|---|---|
| Anticancer | U251 | 10 |
| Anticancer | WM793 | 15 |
| Antimicrobial | E. coli | 20 |
Eigenschaften
IUPAC Name |
4-(2,4-difluoro-5-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c1-5-2-6(8(12)3-7(5)11)9-4-15-10(13)14-9/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFNSJRXKXITSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















